molecular formula C13H10ClN3O2 B8664414 N-(2-carbamoylphenyl)-2-chloroisonicotinamide

N-(2-carbamoylphenyl)-2-chloroisonicotinamide

Cat. No. B8664414
M. Wt: 275.69 g/mol
InChI Key: MQPYJDLLBABSOY-UHFFFAOYSA-N
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Patent
US07582631B2

Procedure details

To a solution of anthranilamide (2.36 g, 17.33 mmol) in 100 mL of THF at RT was added 2-chloroisonicotinoyl chloride (3.35 g, 19.04 mmol). A precipitate appeared and the reaction was heated to reflux overnight. The reaction was cooled to RT and concentrated. The precipitate was filtered and washed with H2O, CH2Cl2, and Et2O to give N-(2-carbamoyl-phenyl)-2-chloro-isonicotinamide as a light brown solid.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][N:20]=1)[C:15](Cl)=[O:16]>C1COCC1>[C:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:15](=[O:16])[C:14]1[CH:18]=[CH:19][N:20]=[C:12]([Cl:11])[CH:13]=1)(=[O:9])[NH2:10]

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
Quantity
3.35 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CN1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O, CH2Cl2, and Et2O

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=C(C=CC=C1)NC(C1=CC(=NC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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